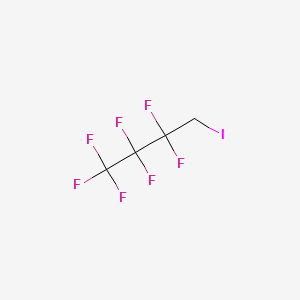

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane

説明

The compound 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane is a highly fluorinated organic molecule. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and properties of closely related fluorinated compounds. For instance, the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a green solvent is described, which shares a similar degree of fluorination and could offer insights into the reactivity and potential applications of this compound . Additionally, the synthesis of fluorinated telomers, specifically the telomerization of hexafluoropropene with α,ω-diiodoperfluoroalkanes, is relevant as it involves the manipulation of perfluorinated carbon chains and iodine, which are also present in the target compound .

Synthesis Analysis

The synthesis of related fluorinated compounds involves multi-step processes. For example, 1,1,2,2,3,3,4-heptafluorocyclopentane is synthesized through liquid-phase fluorination reactions starting from hexachlorocyclopentadiene, followed by vapor-phase hydrogenation . The telomerization of hexafluoropropene with diiodoperfluoroalkanes, although not directly yielding the target compound, provides a methodological framework that could potentially be adapted for the synthesis of this compound . These methods highlight the importance of controlling reaction conditions such as temperature, molar ratios, and catalyst choice to achieve the desired fluorinated products.

Molecular Structure Analysis

While the molecular structure of this compound is not explicitly analyzed in the provided papers, quantum chemical calculations were used to verify the chemical equilibriums between isomers in the synthesis of related compounds . Such computational methods could be applied to the target compound to predict its most stable isomeric form and to understand the electronic distribution within the molecule, which is crucial for predicting reactivity and physical properties.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to this compound. However, the reduction of telomers with tributylstannane to produce various derivatives is discussed . This suggests that similar reduction reactions could be applicable to the target compound, potentially yielding new fluorinated molecules with varied applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar fluorinated compounds. For instance, the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane as a green solvent suggests that it has favorable solvent properties, which may also be true for the target compound due to its similar degree of fluorination . The NMR spectra of the telomer derivatives provide structural confirmation and could be used to deduce the physical properties such as boiling points, solubility, and stability of the target compound .

Safety and Hazards

1,1,1,2,2,3,3-Heptafluoro-4-iodobutane may cause serious eye irritation and respiratory irritation . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep comfortable for breathing .

特性

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F7I/c5-2(6,1-12)3(7,8)4(9,10)11/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHPVXVEXINDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059912 | |

| Record name | Heptafluorobutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374-98-1 | |

| Record name | 1,1,1,2,2,3,3-Heptafluoro-4-iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptafluorobutyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3-heptafluoro-4-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAFLUOROBUTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDK5P9UB6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of using Heptafluorobutyl iodide in synthesizing quaternary pilocarpine derivatives?

A: Heptafluorobutyl iodide serves as a fluorinated alkylating agent. When reacted with pilocarpine, it introduces a heptafluorobutyl group, forming a quaternary ammonium salt. [] This quaternization significantly impacts the pharmacological properties of the resulting pilocarpine derivative.

Q2: How does the introduction of a heptafluorobutyl group, facilitated by Heptafluorobutyl iodide, affect the biological activity of pilocarpine?

A: Research indicates that incorporating a heptafluorobutyl group into pilocarpine, using Heptafluorobutyl iodide as a reagent, leads to a change in its cholinergic activity. While the synthesized derivatives retain moderate cholinergic activity, they exhibit a partial agonist profile. [] This implies that these modified pilocarpine molecules can bind to cholinergic receptors but elicit a weaker response compared to pilocarpine itself. Additionally, they display an inhibitory effect on subsequent acetylcholine responses in the guinea pig ileum, further supporting their partial agonist behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。